5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
Overview
Description
5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE: is a complex organic compound that features a piperazine ring substituted with a 2-methylbenzoyl group, a nitro group, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperazine derivative by reacting piperazine with 2-methylbenzoyl chloride under basic conditions. The resulting intermediate is then subjected to nitration to introduce the nitro group. Finally, the pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed:
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a ligand in binding studies to understand protein-ligand interactions. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its structure allows for modifications that can enhance its biological activity and selectivity .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
- 2-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
Uniqueness: 5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE is unique due to the presence of both a nitro group and a pyridin-3-ylmethyl group, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
(2-methylphenyl)-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-18-5-2-3-7-21(18)24(30)28-13-11-27(12-14-28)20-8-9-23(29(31)32)22(15-20)26-17-19-6-4-10-25-16-19/h2-10,15-16,26H,11-14,17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMDBKRLSQLEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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